molecular formula C8H6N2O2 B12970160 6-Cyanopyridine-2-acetic acid

6-Cyanopyridine-2-acetic acid

Cat. No.: B12970160
M. Wt: 162.15 g/mol
InChI Key: FXZTWGJXZVYOEY-UHFFFAOYSA-N
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Description

2-(6-Cyanopyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a cyano group (–CN) and a carboxylic acid group (–COOH) in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyanopyridin-2-yl)acetic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In industrial settings, the production of 2-(6-cyanopyridin-2-yl)acetic acid may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(6-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Cyanopyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both cyano and carboxylic acid groups provides a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-(6-cyanopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6N2O2/c9-5-7-3-1-2-6(10-7)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FXZTWGJXZVYOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CC(=O)O

Origin of Product

United States

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